6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine
Overview
Description
Pyrimidinamines are a class of compounds that have been studied for their potential applications in various fields . They often contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you mentioned has additional cyclopropyl and amine groups attached to the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidinamines can involve several steps, including the formation of the pyrimidine ring and the attachment of various functional groups . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of a pyrimidinamine will depend on the specific functional groups attached to the pyrimidine ring. In general, these compounds will have a planar ring structure due to the sp2 hybridization of the carbon and nitrogen atoms in the ring .Chemical Reactions Analysis
Pyrimidinamines can participate in a variety of chemical reactions, depending on their specific functional groups . These can include reactions with nucleophiles and electrophiles, as well as various types of rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidinamine will depend on its specific structure. These can include its molecular weight, boiling point, density, and solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-9-5-10(13-6-7-1-2-7)15-11(14-9)8-3-4-8/h5,7-8H,1-4,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZLSJAMKRGNQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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